6-amino-3-iodo-5-nitro-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-3-iodo-5-nitro-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C5H4IN3O3 and a molecular weight of 281.01 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a nitro group attached to a pyridinone ring. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one typically involves the iodination of 6-amino-5-nitro-2(1H)-pyridinone using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective iodination at the 3-position of the pyridinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-3-iodo-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, acetonitrile), and bases (e.g., potassium carbonate).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol or methanol as solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Major Products
Substitution: Formation of 6-amino-3-substituted-5-nitro-1H-pyridin-2-one derivatives.
Reduction: Formation of 6-amino-3-iodo-5-amino-1H-pyridin-2-one.
Oxidation: Formation of 6-nitroso-3-iodo-5-nitro-1H-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
6-amino-3-iodo-5-nitro-1H-pyridin-2-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-5-nitro-2(1H)-pyridinone: Lacks the iodine atom, making it less reactive in substitution reactions.
3-iodo-5-nitro-2(1H)-pyridinone: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
6-amino-3-iodo-2(1H)-pyridinone: Lacks the nitro group, affecting its redox properties.
Uniqueness
6-amino-3-iodo-5-nitro-1H-pyridin-2-one is unique due to the combination of an amino group, an iodine atom, and a nitro group on the pyridinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
6-amino-3-iodo-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCFDIDAMTMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457355 |
Source
|
Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642460-96-6 |
Source
|
Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.